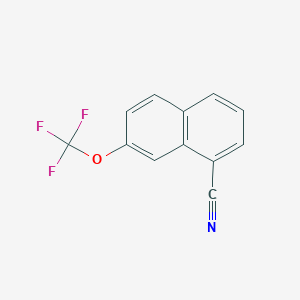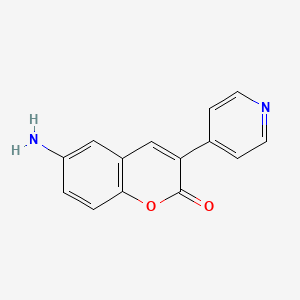
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenoxy group attached to a dihydroquinolinone core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and phenol.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with phenol under acidic or basic conditions to form the quinoline core.
Oxidation: The intermediate product is then oxidized to introduce the carbonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Specific details would depend on the scale and requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents on the phenoxy or quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, such as halogenation or nitration.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2-Phenylquinoline: Similar structure with a phenyl group instead of a phenoxy group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
Uniqueness
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the phenoxy group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
620598-23-4 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
5-phenoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-13-9-10-16-12-7-4-8-14(15(12)13)18-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Clave InChI |
RKIWIHVEKRGXPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)



![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)


![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

